3,4-Dimethylphenanthrene 3,4-Dimethylphenanthrene
Brand Name: Vulcanchem
CAS No.: 66291-31-4
VCID: VC3920353
InChI: InChI=1S/C16H14/c1-11-7-8-14-10-9-13-5-3-4-6-15(13)16(14)12(11)2/h3-10H,1-2H3
SMILES: CC1=C(C2=C(C=C1)C=CC3=CC=CC=C32)C
Molecular Formula: C16H14
Molecular Weight: 206.28 g/mol

3,4-Dimethylphenanthrene

CAS No.: 66291-31-4

Cat. No.: VC3920353

Molecular Formula: C16H14

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dimethylphenanthrene - 66291-31-4

Specification

CAS No. 66291-31-4
Molecular Formula C16H14
Molecular Weight 206.28 g/mol
IUPAC Name 3,4-dimethylphenanthrene
Standard InChI InChI=1S/C16H14/c1-11-7-8-14-10-9-13-5-3-4-6-15(13)16(14)12(11)2/h3-10H,1-2H3
Standard InChI Key MVKMRUGPOSSXNO-UHFFFAOYSA-N
SMILES CC1=C(C2=C(C=C1)C=CC3=CC=CC=C32)C
Canonical SMILES CC1=C(C2=C(C=C1)C=CC3=CC=CC=C32)C

Introduction

Structural Identification and Nomenclature

3,4-Dimethylphenanthrene belongs to the class of alkylated PAHs, which are ubiquitously found in fossil fuels and environmental pollutants. Its IUPAC name, 3,4-dimethylphenanthrene, reflects the positions of the methyl substituents on the phenanthrene structure (Figure 1). Key identifiers include:

  • CAS Registry Number: 66291-31-4

  • PubChem CID: 3036555

  • SMILES Notation: CC1=C(C2=C(C=C1)C=CC3=CC=CC=C32)C

  • InChIKey: MVKMRUGPOSSXNO-UHFFFAOYSA-N

The compound’s planar structure facilitates π-π interactions, contributing to its stability in environmental matrices .

Synthesis and Preparation

Conventional Methods

Synthetic routes to 3,4-dimethylphenanthrene typically involve cyclization reactions or Friedel-Crafts alkylation of simpler aromatic precursors. For example, Mallory photocyclization of stilbene derivatives has been employed to construct the phenanthrene core, followed by methylation at specific positions .

Novel Deoxygenation Approach

A study by Yong and Koreeda (1991) demonstrated a unique method using trimethylsilyl iodide to deoxygenate arene 1,4-endoxides, yielding 3,4-dimethylphenanthrene with high regioselectivity . The reaction proceeds via:

Arene 1,4-endoxide+Me3SiI3,4-Dimethylphenanthrene+byproducts\text{Arene 1,4-endoxide} + \text{Me}_3\text{SiI} \rightarrow \text{3,4-Dimethylphenanthrene} + \text{byproducts}

This method avoids harsh conditions and improves yield compared to traditional approaches .

Physicochemical Properties

Thermal and Optical Characteristics

While exact melting and boiling points for 3,4-dimethylphenanthrene are sparsely reported, analogous compounds (e.g., 1,4-dimethylphenanthrene) exhibit a melting point of 50.4°C and a boiling point estimate of 370.14°C . Key properties include:

  • Density: 1.0426 g/cm³ (estimated)

  • Refractive Index: 1.6582 (estimated)

  • Retention Index (GC): 344.40 on a CP Sil 8 CB column

Spectroscopic Data

  • NMR: Solid-state 1H^1\text{H} spin-lattice relaxation studies reveal distinct methyl group rotational dynamics, with activation energies correlating to steric hindrance .

  • Mass Spectrometry: Characteristic fragments at m/z 206 (molecular ion), 191, and 165 dominate the spectrum .

Chemical Behavior and Reactivity

Aryl Hydrocarbon Receptor (AhR) Activation

Methylated phenanthrenes exhibit heightened AhR activation compared to unsubstituted phenanthrene. In yeast bioassays, 3,4-dimethylphenanthrene demonstrated a relative EC50_{50} of 5.8 µM, indicating moderate potency . By contrast, 1-methylphenanthrene (EC50_{50} = 2.1 µM) and 3,6-dimethylphenanthrene (EC50_{50} = 3.4 µM) showed greater activity, underscoring the impact of substituent position .

Toxicological Profile

Mutagenicity and Genotoxicity

In Salmonella typhimurium assays, 3,4-dimethylphenanthrene exhibited lower mutagenic potency than its 1,4-isomer. The revertant count per µmol was 420 for 1,4-dimethylphenanthrene versus 150 for 3,4-dimethylphenanthrene (TA98 strain, S9 metabolic activation) . Similarly, in vivo sister chromatid exchange (SCE) assays in mice showed fewer SCEs per cell for 3,4-dimethylphenanthrene (0.8–1.2) compared to 1,4-dimethylphenanthrene (2.5–3.1) .

Analytical Detection Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

3,4-Dimethylphenanthrene is routinely quantified in environmental samples using GC-MS. Key parameters include:

Column TypeActive PhaseRetention Index (I)Carrier GasReference
CapillaryCP Sil 8 CB344.40H2_2Garrigues et al.

Peak identification is confirmed via comparison with authentic standards and spectral libraries .

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV/fluorescence detection achieves separation from co-eluting isomers (e.g., 2,4- and 3,5-dimethylphenanthrene). Mobile phases typically comprise acetonitrile/water gradients .

Applications and Research Significance

Environmental Monitoring

As a component of petroleum and combustion byproducts, 3,4-dimethylphenanthrene serves as a marker for anthropogenic pollution. Its ratio to other PAHs aids in source apportionment .

Biochemical Studies

The compound’s methyl groups provide a model for studying steric effects on enzyme-substrate interactions, particularly in cytochrome P450-mediated metabolism .

IsomerRevertants/µmol (Mean ± SD)
1,4-Dimethylphenanthrene420 ± 45
3,4-Dimethylphenanthrene150 ± 22

Table 2. GC Retention Indices for Dimethylphenanthrenes

IsomerRetention Index (I)Column Phase
3,4-Dimethylphenanthrene344.40CP Sil 8 CB
2,7-Dimethylphenanthrene337.85DB-5MS

Table 3. AhR Activation Potency of Methylated Phenanthrenes

CompoundRelative EC50_{50} (µM)
Phenanthrene12.1
3,4-Dimethylphenanthrene5.8
3,6-Dimethylphenanthrene3.4

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